EGFR Inhibitor

Catalog No.
S526930
CAS No.
879127-07-8
M.F
C21H18F3N5O
M. Wt
413.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR Inhibitor

CAS Number

879127-07-8

Product Name

EGFR Inhibitor

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

EGFR inhibitor; EGFR-inhibitor; EGFRinhibitor;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Description

The exact mass of the compound EGFR Inhibitor is 413.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGFR Inhibitors for Cancer Treatment

Scientific research has explored the use of EGFR inhibitors for the treatment of various cancers, including:

  • Non-small cell lung cancer (NSCLC): EGFR mutations are found in a significant portion of NSCLC cases, particularly in adenocarcinomas. Research has shown that EGFR inhibitors can significantly improve survival rates in patients with these mutations [].
  • Head and neck squamous cell carcinoma (HNSCC): EGFR overexpression is observed in HNSCC. Studies have demonstrated the effectiveness of EGFR inhibitors, alone or in combination with other therapies, for treating this type of cancer [].
  • Colorectal cancer: While less common than in NSCLC, EGFR mutations can occur in colorectal cancer. Research is ongoing to determine the potential role of EGFR inhibitors in this setting [].

These are just a few examples, and researchers are actively investigating the use of EGFR inhibitors for other cancer types.

EGFR Inhibitors in Understanding Cancer Biology

Beyond their therapeutic potential, EGFR inhibitors are valuable tools for scientific research aimed at understanding cancer biology. By studying the effects of EGFR inhibition on cancer cells, researchers can gain insights into the role of EGFR signaling in tumor development and progression. This knowledge can inform the development of new and more effective cancer therapies.

For instance, research using EGFR inhibitors has helped to identify mechanisms of resistance to these drugs. This information is crucial for developing strategies to overcome resistance and improve treatment outcomes [].

  • Compound: EGFR Inhibitors (various structures)
  • Origin: Synthetically produced in laboratories [].
  • Significance: EGFR is involved in cell growth and division. Abnormally high levels or mutations in EGFR are found in some cancers []. EGFR inhibitors block EGFR activity, potentially slowing or stopping cancer cell growth [].

Molecular Structure Analysis

  • Most are small molecules [].
  • They contain functional groups that allow them to bind to the active site of EGFR, blocking its function [].
  • Different generations of EGFR inhibitors exist, with varying structures and mechanisms of action [].

Chemical Reactions Analysis

Specific chemical reactions for the synthesis of each EGFR inhibitor would be lengthy and beyond the scope of this analysis. However, the general process involves multistep organic synthesis using various starting materials and reagents [].


Physical And Chemical Properties Analysis

Physical and chemical properties vary depending on the specific EGFR inhibitor. Data is generally not publicly available due to proprietary reasons.

EGFR inhibitors bind to the ATP binding pocket of the EGFR protein, preventing it from binding to ATP (adenosine triphosphate), a crucial energy source for cellular processes. This disrupts EGFR signaling, leading to reduced cell growth and proliferation in cancer cells [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

413.1463

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

EGFR inhibitor

Dates

Modify: 2023-08-15
1: Zhang, Q.,Liu, Y.,Gao, F., et al. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. Journal of the American Chemical Society 128(7), 2182-2183 (2006).
2: Ciardiello, F., and Tortora, G. EGFR antagonists in cancer treatment. New England Journal of Medicine 358(11), 1160-1174 (2008).
3: Okamoto, K.,Okamoto, I.,Okamoto, W., et al. Role of survivin in EGFR inhibitor-induced apoptosis in non-small cell lung cancers positive for EGFR mutations. Cancer Research 70(24), 10402-10410 (2010).

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